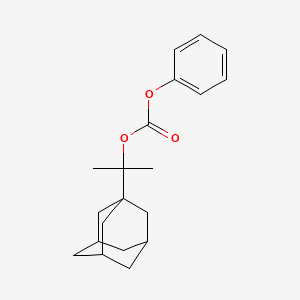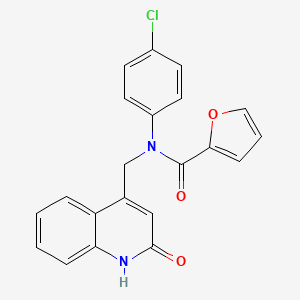
Bis(2,3-epoxy-2-methylpropyl) ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane is an organic compound with the molecular formula C8H14O3. It is a type of oxirane, which is a three-membered cyclic ether. This compound is known for its reactivity due to the strained ring structure of the oxirane group, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane typically involves the reaction of 2-methyloxirane with formaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve moderate temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalysts and optimized reaction parameters ensures efficient production with minimal by-products. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are employed under basic or neutral conditions.
Major Products
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted alcohols or ethers.
Scientific Research Applications
2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of epoxy resins, adhesives, and coatings due to its reactive oxirane group.
Mechanism of Action
The mechanism of action of 2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various chemical processes, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds and products.
Comparison with Similar Compounds
Similar Compounds
2-methyloxirane: A simpler oxirane compound with similar reactivity but fewer functional groups.
2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane: A related compound with a similar structure but different substitution patterns.
Uniqueness
2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane is unique due to its dual oxirane groups, which provide enhanced reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the production of complex molecules and materials.
Properties
CAS No. |
7487-28-7 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane |
InChI |
InChI=1S/C8H14O3/c1-7(5-10-7)3-9-4-8(2)6-11-8/h3-6H2,1-2H3 |
InChI Key |
FPFZKFZYQYTAHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)COCC2(CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



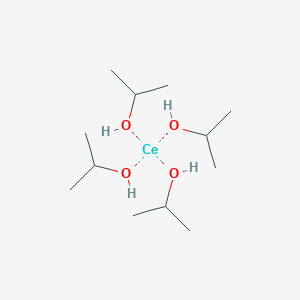
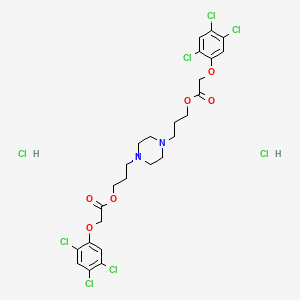

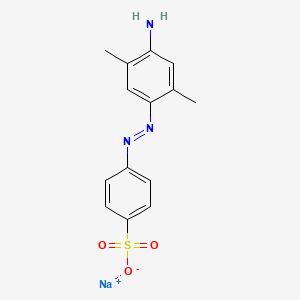


![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)

